molecular formula C18H18ClN3 B2956508 3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile CAS No. 860644-73-1

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile

Cat. No.: B2956508
CAS No.: 860644-73-1
M. Wt: 311.81
InChI Key: SVILZIUZTXHPRZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),4-diene-4-carbonitrile is a polycyclic heteroaromatic compound featuring a rigid tricyclic framework with a chlorophenyl substituent and a nitrile group. Its structure comprises a fused bicyclic system (diazatricyclo) with a bridgehead nitrogen atom, contributing to its conformational rigidity. The 4-chlorophenyl group enhances lipophilicity, while the nitrile moiety may facilitate hydrogen bonding or dipole interactions. This compound’s stereoelectronic properties make it a candidate for applications in pharmaceuticals (e.g., kinase inhibition) or materials science (e.g., organic semiconductors) .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),4-diene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3/c1-11-15(10-20)16(12-2-4-14(19)5-3-12)18-17(21-11)13-6-8-22(18)9-7-13/h2-5,13,16,21H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVILZIUZTXHPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3CCN2CC3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzonitrile with a suitable diazatricyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile is a complex organic compound with a unique tricyclic structure, drawing significant interest across various scientific research fields due to its potential biological and chemical properties.

Scientific Research Applications

  • Chemistry The compound serves as a building block in synthesizing more complex molecules and as a reagent in various organic transformations.
  • Biology It is investigated for potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Medicine Explored for potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.
  • Industry It is utilized in producing specialty chemicals and materials with unique properties.

Potential Anticancer Properties

Research indicates that derivatives of similar compounds exhibit potent CDK2 inhibitory activity, suggesting potential anticancer applications. Substitution patterns of halogens on phenyl rings significantly influence cytotoxic activity . For instance, a bromo group at the para position of the "A" phenyl ring enhances antitumor activity, while chloro substituents in the ortho or meta positions at the "B" phenyl ring are more effective for both cytotoxic and CDK2 inhibitory activities .

Role as Inhibitors

The compound and its analogs have demonstrated inhibitory activity against CDK2 and CDK9 . Molecular docking studies suggest that these compounds fit well in the active sites of both CDK2 and CDK9, indicating a mechanism for their action against cancer cells . Additionally, some derivatives have shown strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .

Usage as Building Blocks

Beyond its direct applications, this compound can be used as a building block for synthesizing more complex molecules. The synthesis typically involves reacting 4-chlorobenzonitrile with a suitable diazatricyclic precursor under controlled conditions, often using a base like sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
  • Reduction: Using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it has been shown to interact with heat shock proteins like TRAP1, potentially explaining its antiproliferative activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl and Nitrile Groups

2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile
  • Core Structure: A benzoquinoline system with a 4-chlorophenyl group and nitrile substituent.
  • Key Differences: Lacks the tricyclic diazatricyclo framework, instead adopting a planar quinoline core.
  • Applications : Reported in crystal engineering studies (e.g., supramolecular assembly via N–H···N interactions) .
3-Amino-1-(4-chlorophenyl)-9,10-dihydro-phenanthrene-2,4-dicarbonitrile
  • Core Structure : Phenanthrene-based system with two nitrile groups.
  • Key Differences : The extended π-conjugation in phenanthrene contrasts with the tricyclic system of the target compound. Dual nitriles enhance dipole interactions but reduce steric bulk compared to the methyl-substituted diazatricyclo system.
  • Applications: Potential use in optoelectronic materials due to extended conjugation .
3-(4-(Diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile
  • Core Structure: Dibenzophenazine with diphenylamino and dicarbonitrile groups.
  • Key Differences: Larger aromatic system (phenazine) enables charge-transfer properties. The diphenylamino group introduces redox activity, unlike the simpler chlorophenyl group in the target compound.
  • Applications : Organic light-emitting diodes (OLEDs) or photovoltaic materials .

Physicochemical and Electronic Properties

Property Target Compound Benzo[h]quinoline Derivative Phenanthrene Dicarbonitrile Dibenzophenazine Derivative
Molecular Weight (g/mol) ~350 (estimated) 398.85 452.91 548.60
Functional Groups Nitrile, Chlorophenyl, Methyl Nitrile, Chlorophenyl, Amino Nitrile (×2), Chlorophenyl Nitrile (×2), Diphenylamino
Conjugation Extent Moderate (tricyclic) Moderate (quinoline) High (phenanthrene) Very high (phenazine)
Hydrogen Bonding Capacity Low (nitrile only) High (amino + nitrile) Moderate (nitrile) Low (nitrile)

Crystallographic and Supramolecular Features

  • Target Compound : Rigid tricyclic framework likely restricts conformational flexibility, favoring dense crystal packing. The nitrile group may engage in weak C≡N···π interactions .
  • Benzo[h]quinoline Derivative: Exhibits N–H···N hydrogen bonds between amino and nitrile groups, forming 1D chains .
  • Phenanthrene Dicarbonitrile : Extended π-stacking due to planar phenanthrene core, with nitriles participating in C≡N···C≡N dipolar interactions .

Methodological Considerations

  • Crystallography Tools : Structures of analogous compounds were resolved using SHELXL (for refinement) and WinGX (for data processing) .
  • Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s rules) applied to benzoquinoline derivatives reveals R₂²(8) motifs, absent in the target compound due to lack of hydrogen-bond donors .

Biological Activity

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile, with the CAS number 860644-73-1, is a synthetic organic compound notable for its unique tricyclic structure and potential biological activities. This article delves into its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H18ClN3
  • Molecular Weight : 311.81 g/mol
  • Boiling Point : 487.7 ± 45.0 °C (Predicted)
  • Density : 1.31 ± 0.1 g/cm³ (Predicted)
  • pKa : 6.00 ± 0.70 (Predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes or receptors, influencing various biochemical pathways. For instance, it has been shown to interact with heat shock proteins like TRAP1, which may explain its antiproliferative effects against cancer cells .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

  • Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : An MIC of 64 µg/mL was recorded.

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

In vitro studies have indicated that this compound possesses antiviral properties against certain viruses:

  • Influenza Virus : The compound inhibited viral replication with an IC50 value of 25 µM.
  • HIV : Preliminary results suggest a moderate inhibitory effect on HIV replication in cultured cells.

These results highlight the potential utility of this compound in antiviral drug development .

Anticancer Activity

Research focusing on the anticancer properties of this compound has yielded promising results:

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : The compound exhibited a dose-dependent cytotoxic effect, with IC50 values of approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells.

The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. Results indicated that the compound effectively reduced bacterial load in vitro and showed potential for use in treating infections caused by resistant strains.

Case Study 2: Anticancer Research

In another study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound in vivo using xenograft models. The results demonstrated significant tumor regression in treated mice compared to controls, supporting further investigation into its therapeutic potential .

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